molecular formula C8H11F8NO2 B2830203 5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid CAS No. 2490420-56-7

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2830203
CAS No.: 2490420-56-7
M. Wt: 305.168
InChI Key: BAOIVCVCKPTQLN-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C8H10F8NO2. It is a combination of 5,5,6,6,6-pentafluorohexan-1-amine and 2,2,2-trifluoroacetic acid. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which can significantly influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-pentafluorohexan-1-amine typically involves the fluorination of hexan-1-amine. This can be achieved through various methods, including direct fluorination using fluorine gas or through the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and controlled environments to prevent unwanted side reactions.

For the preparation of 2,2,2-trifluoroacetic acid, the most common method involves the oxidation of 1,1,1-trifluoroethanol using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium to facilitate the formation of the acid.

Industrial Production Methods

On an industrial scale, the production of 5,5,6,6,6-pentafluorohexan-1-amine may involve continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and advanced fluorinating agents can enhance the yield and purity of the product. Similarly, the industrial production of 2,2,2-trifluoroacetic acid involves large-scale oxidation processes with stringent control over reaction parameters to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines with fewer fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of partially fluorinated amines.

    Substitution: Formation of compounds with different functional groups replacing fluorine atoms.

Scientific Research Applications

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can influence the compound’s reactivity and its potential effects on biological systems. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6,6-Pentafluorohexan-1-amine: Similar structure but without the trifluoroacetic acid component.

    2,2,2-Trifluoroacetic acid: Similar structure but without the pentafluorohexan-1-amine component.

    Hexafluoroisopropanol: Another fluorinated compound with different chemical properties.

Uniqueness

5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid is unique due to the combination of both pentafluorohexan-1-amine and trifluoroacetic acid. This dual-component structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5,5,6,6,6-pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F5N.C2HF3O2/c7-5(8,6(9,10)11)3-1-2-4-12;3-2(4,5)1(6)7/h1-4,12H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOIVCVCKPTQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(F)(F)F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F8NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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